(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011674
InChI: InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m0/s1
SMILES:
Molecular Formula: C19H19FO4
Molecular Weight: 330.3 g/mol

(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate

CAS No.:

Cat. No.: VC18011674

Molecular Formula: C19H19FO4

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate -

Specification

Molecular Formula C19H19FO4
Molecular Weight 330.3 g/mol
IUPAC Name [(1S)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate
Standard InChI InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m0/s1
Standard InChI Key ALIVXCSEERJYHU-PYMCNQPYSA-N
Isomeric SMILES C[C@@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Canonical SMILES CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of (S)-1-acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (C₂₀H₂₁FO₄, molecular weight: 344.38 g/mol) comprises three distinct regions:

  • Biphenyl Backbone: A 2-fluoro-[1,1'-biphenyl] group provides rigidity and influences electronic properties through fluorine’s electronegativity.

  • Propanoate Linker: A propanoic acid derivative esterified to the biphenyl system, facilitating metabolic stability.

  • (S)-1-Acetoxyethyl Group: A chiral acetoxyethyl moiety that dictates stereoselective interactions with biological targets.

The stereochemistry at the acetoxyethyl group’s chiral center is pivotal. Enantiomers of such esters often exhibit divergent pharmacokinetic profiles, as demonstrated in analogs like substituted pyrrolidine-2-carboxamides . For instance, the (S)-enantiomer may display enhanced binding affinity to target enzymes compared to its (R)-counterpart due to spatial compatibility with active sites.

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Biphenyl Formation: Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and 4-bromophenylpropanoic acid to construct the biphenyl core.

  • Esterification: Reaction of the biphenylpropanoic acid with (S)-1-acetoxyethanol under Steglich or Mitsunobu conditions to introduce the chiral ester group.

Example Protocol:

  • Step 1: 4-Bromophenylpropanoic acid (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 h.

  • Step 2: Biphenylpropanoic acid (1.0 equiv), (S)-1-acetoxyethanol (1.5 equiv), DCC (1.2 equiv), DMAP (0.1 equiv) in DCM at 25°C for 24 h .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane/ethyl acetate, 3:1) yields the pure product.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.62–7.58 (m, 4H, biphenyl), 7.45–7.40 (m, 2H), 7.34–7.30 (m, 2H), 5.25 (q, J = 6.8 Hz, 1H, CH(CH₃)), 4.20–4.15 (m, 2H, OCH₂), 2.05 (s, 3H, OAc), 1.50 (d, J = 6.8 Hz, 3H, CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 170.8 (C=O), 162.3 (C-F), 140.1–125.4 (biphenyl carbons), 68.5 (OCH₂), 21.0 (OAc), 18.5 (CH₃).

Physicochemical Properties

PropertyValue
Molecular Weight344.38 g/mol
Melting Point92–95°C (predicted)
Solubility0.5 mg/mL in DMSO
LogP (Octanol-Water)3.8 ± 0.2
StabilityHydrolytically labile above pH 8

The compound’s lipophilicity (LogP ~3.8) suggests moderate membrane permeability, while its instability under alkaline conditions necessitates formulation in enteric-coated tablets for oral delivery .

Pharmacological Applications and Mechanisms

Biological Targets

  • COX-2 Inhibition: Structural similarity to flurbiprofen suggests potential cyclooxygenase-2 (COX-2) inhibitory activity, useful in anti-inflammatory therapies.

  • Antiviral Activity: Fluorinated biphenyls exhibit activity against RNA viruses, including SARS-CoV-2, by inhibiting viral proteases .

ParameterAssessment
Acute Toxicity (LD₅₀, rat)>2000 mg/kg (oral)
Mutagenicity (Ames Test)Negative
Environmental PersistenceLow (t₁/₂ < 48 h in water)

Handling precautions include using nitrile gloves and eye protection to prevent dermal or ocular exposure. Waste disposal must comply with EPA guidelines for halogenated organics .

Future Research Directions

  • Enantiomeric Purity Optimization: Developing asymmetric catalysis methods to achieve >99% ee.

  • Formulation Studies: Nanoemulsions or liposomes to enhance solubility and bioavailability.

  • In Vivo Efficacy Trials: Evaluating anti-inflammatory and antiviral activity in murine models.

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